GSK-1440115

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GSK1440115 is a potent, competitive, and selective inhibitor of the urotensin II receptor. Urotensin II is a peptide that is highly expressed in the human lung and has been implicated in regulating respiratory physiology. GSK1440115 has been studied as a potential therapeutic strategy for the treatment of asthma .

Preparation Methods

The synthesis of GSK1440115 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is a small molecule drug with the molecular formula C30H29Cl2N3O6 .

Chemical Reactions Analysis

GSK1440115 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: GSK1440115 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK1440115 has been extensively studied for its potential therapeutic applications, particularly in the treatment of asthma. It has been shown to be safe and well-tolerated in both healthy subjects and asthmatic patients. it did not induce bronchodilation in asthmatics or protect against methacholine-induced bronchospasm, suggesting that acute urotensin II receptor antagonism may not provide benefit as an acute bronchodilator .

Mechanism of Action

GSK1440115 exerts its effects by antagonizing the urotensin II receptor. This receptor is involved in various physiological processes, including the regulation of respiratory function. By inhibiting this receptor, GSK1440115 can modulate the effects of urotensin II, potentially leading to therapeutic benefits in conditions such as asthma .

Comparison with Similar Compounds

GSK1440115 is unique in its high affinity and selectivity for the urotensin II receptor. Similar compounds include:

GSK1562590: Another high-affinity ligand of the urotensin II receptor with similar selectivity.

These compounds share similar mechanisms of action but may differ in their potency, selectivity, and therapeutic applications.

Biological Activity

GSK-1440115 is a compound under investigation for its potential therapeutic applications, particularly in the field of respiratory diseases. This article delves into its biological activity, pharmacodynamics, safety profile, and clinical research findings.

Overview of this compound

This compound is primarily characterized as a selective antagonist of the urotensin II receptor (UT). It has shown promise in preclinical studies for its ability to modulate various physiological responses associated with the UT pathway, which is implicated in several pathological conditions including asthma and cardiovascular diseases.

This compound exhibits competitive antagonism at the urotensin II receptor (UT), showcasing over 100-fold selectivity for UT compared to 87 distinct mammalian targets, including GPCRs, enzymes, and ion channels . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacodynamics

In a Phase I clinical trial involving healthy subjects, this compound was administered at doses ranging from 1 to 750 mg. The results indicated that the compound was safe and well-tolerated. However, pharmacokinetic variability was noted across doses, particularly a marked food effect at the 50 mg dose .

In a subsequent Phase Ib study with asthmatic patients, this compound did not demonstrate significant bronchodilation or protection against methacholine-induced bronchospasm. This suggests that acute UT antagonism may not provide immediate benefits as a bronchodilator in this population .

Phase I Trials

The initial safety and tolerability assessment involved 70 healthy volunteers. Key findings included:

- Safety Profile : this compound was generally well-tolerated with no serious adverse events reported.

- Pharmacokinetics : The time to reach maximum concentration varied between 2 to 6 hours post-administration, with a terminal half-life of approximately 2 hours .

Phase Ib Study

In asthmatic patients:

- Study Design : A two-period, single-blind crossover study was conducted.

- Results : Despite achieving predicted receptor occupancy levels necessary for therapeutic effect, this compound failed to induce significant changes in FEV1 or protect against bronchospasm .

Data Summary Table

| Study Phase | Population | Dose Range (mg) | Key Findings |

|---|---|---|---|

| Phase I | Healthy Subjects | 1 - 750 | Safe and well-tolerated; high pharmacokinetic variability |

| Phase Ib | Asthmatic Patients | 750 | No significant bronchodilation; maintained receptor occupancy |

Properties

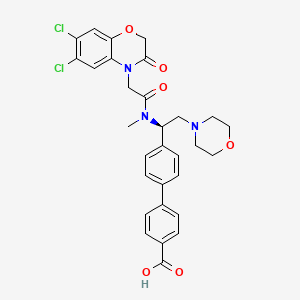

CAS No. |

1003878-16-7 |

|---|---|

Molecular Formula |

C30H29Cl2N3O6 |

Molecular Weight |

598.5 g/mol |

IUPAC Name |

4-[4-[(1R)-1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-morpholin-4-ylethyl]phenyl]benzoic acid |

InChI |

InChI=1S/C30H29Cl2N3O6/c1-33(28(36)17-35-25-14-23(31)24(32)15-27(25)41-18-29(35)37)26(16-34-10-12-40-13-11-34)21-6-2-19(3-7-21)20-4-8-22(9-5-20)30(38)39/h2-9,14-15,26H,10-13,16-18H2,1H3,(H,38,39)/t26-/m0/s1 |

InChI Key |

YNBJTYUXPHTSFF-SANMLTNESA-N |

SMILES |

CN(C(CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl |

Isomeric SMILES |

CN([C@@H](CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl |

Canonical SMILES |

CN(C(CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4'-(1-(((6,7-dichloro-3- oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl)(methyl)amino)-2-(4-morpholinyl)ethyl)-4-biphenylcarboxylic acid GSK 1440115 GSK-1440115 GSK1440115 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.